molecular formula C10H8N2O B1229333 4-Quinolinecarboxamide CAS No. 4363-95-5

4-Quinolinecarboxamide

Cat. No.: B1229333
CAS No.: 4363-95-5
M. Wt: 172.18 g/mol
InChI Key: LEWDKQKVAFOMPI-UHFFFAOYSA-N
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Description

4-Quinolinecarboxamide is a chemical compound with the molecular formula C10H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Quinolinecarboxamide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of several enzymes, including human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their catalytic activity. This inhibition can lead to alterations in phosphate metabolism and signaling pathways, which are essential for various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with tyrosine kinase signaling pathways . Additionally, it has been reported to affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, making it suitable for long-term studies. It is susceptible to degradation under extreme pH and temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of enzyme activity and alterations in cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing adverse effects. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in phosphate metabolism and energy production. Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation . These effects on metabolic pathways can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression. Additionally, it can be directed to the mitochondria, affecting energy production and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxamide typically involves the reaction of aniline derivatives with aldehydes in the presence of catalysts such as boron trifluoride-tetrahydrofuran complex or boron trifluoride-diethyl ether complex . This reaction forms quinolinecarboxylic acid derivatives, which can then be converted to this compound through further chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert quinolinecarboxylic acids back to their corresponding amides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution at the 4-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWDKQKVAFOMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395945
Record name 4-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-95-5
Record name 4-Quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4363-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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